Ticagrelor Impurity M

Catalog No.
S16009657
CAS No.
M.F
C23H28F2N6O6S
M. Wt
554.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticagrelor Impurity M

Product Name

Ticagrelor Impurity M

IUPAC Name

3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O6S

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)

InChI Key

LRDWQLSHMNMZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Ticagrelor Impurity M is a chemical compound associated with the pharmaceutical drug ticagrelor, which is primarily used as an antiplatelet agent for the prevention of cardiovascular events. The compound is characterized by its specific molecular structure, denoted by the Chemical Abstracts Service number 274693-39-9. Ticagrelor itself is a nucleoside analogue that acts as a reversible antagonist of the P2Y12 receptor, crucial in platelet aggregation processes. Impurity M represents one of the various impurities that can arise during the synthesis of ticagrelor, often necessitating rigorous quality control measures to ensure the safety and efficacy of the final pharmaceutical product.

During the synthesis of ticagrelor. These reactions may include:

  • Deprotection Reactions: Involves removing protective groups from intermediates to yield active compounds.
  • Cyclization Reactions: These reactions can lead to the formation of cyclic structures, which may contribute to impurity formation.
  • Oxidation and Reduction Reactions: These can alter functional groups within the molecule, potentially leading to different impurity profiles.

The specific pathways leading to Ticagrelor Impurity M are often explored in patent literature, which outlines methods for synthesizing ticagrelor and its related impurities, including detailed reaction conditions and mechanisms .

The synthesis of Ticagrelor Impurity M involves several steps that are typically derived from the synthetic routes used for ticagrelor itself. Common methods include:

  • C-N Coupling Reactions: Utilized in forming key intermediates.
  • Hydrolysis: Often used to remove protecting groups or modify functional groups.
  • Chromatographic Purification: Essential for isolating high-purity samples of Ticagrelor Impurity M from reaction mixtures.

Recent patents have detailed efficient synthetic routes that minimize side reactions and enhance product purity, emphasizing environmentally friendly conditions .

Ticagrelor Impurity M serves primarily as a reference standard in analytical chemistry and pharmaceutical development. Its applications include:

  • Quality Control: Used in assays to ensure the purity of ticagrelor formulations.
  • Stability Testing: Helps in understanding how impurities affect the stability and shelf life of ticagrelor products.
  • Regulatory Submissions: Important for Abbreviated New Drug

Interaction studies involving Ticagrelor Impurity M focus on its potential effects on the pharmacological profile of ticagrelor. While specific studies on this impurity may be limited, general research indicates that impurities can influence drug metabolism and efficacy. Comprehensive studies are essential to evaluate any adverse effects or changes in therapeutic outcomes when impurities are present .

Several compounds share structural or functional similarities with Ticagrelor Impurity M. These include:

Compound NameCAS NumberMolecular FormulaUnique Features
Ticagrelor274693-27-5C23H28F2N6O4SActive antiplatelet agent, P2Y12 receptor antagonist
Ticagrelor Sulfoxide538.57C23H28F2N6O5SOxidation product with potential differences in activity
Ticagrelor Sulfone554.57C23H28F2N6O6SFurther oxidation product; may exhibit different pharmacokinetics
Ticagrelor Impurity E274693-38-8C21H24F2N6O3SRelated impurity with distinct synthesis pathway

Ticagrelor Impurity M is unique due to its specific formation during ticagrelor synthesis and its role as a reference standard for quality control processes. Its characterization helps ensure that pharmaceutical preparations meet stringent safety and efficacy standards .

XLogP3

0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

554.17591013 g/mol

Monoisotopic Mass

554.17591013 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-15-2024

Explore Compound Types